molecular formula C9H8F3NO3 B14069460 Methyl 4-methoxy-3-(trifluoromethyl)picolinate

Methyl 4-methoxy-3-(trifluoromethyl)picolinate

Cat. No.: B14069460
M. Wt: 235.16 g/mol
InChI Key: IPEZJKYFJGMBNN-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, featuring a trifluoromethyl group and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-3-(trifluoromethyl)picolinate typically involves the esterification of 4-methoxy-3-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is often purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-methoxy-3-(trifluoromethyl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethyl)picolinate
  • Methyl 3-(trifluoromethyl)picolinate
  • Picolinic acid

Comparison: Methyl 4-methoxy-3-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to other similar compounds.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

methyl 4-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-15-5-3-4-13-7(8(14)16-2)6(5)9(10,11)12/h3-4H,1-2H3

InChI Key

IPEZJKYFJGMBNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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